2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted benzaldehydes with amines under acidic conditions, followed by further functionalization to introduce the piperidino and methoxy groups . Industrial production methods often employ metal-catalyzed reactions to enhance yield and selectivity .
Chemical Reactions Analysis
2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Scientific Research Applications
2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-(2-methoxyphenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:
2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Known for its analgesic activity.
1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
These compounds share a common isoquinoline backbone but differ in their functional groups and biological activities, highlighting the importance of structural modifications in drug design .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-4-3-10-20(21)26-23(27)17-9-7-8-16-19(25-14-5-2-6-15-25)13-12-18(22(16)17)24(26)28/h3-4,7-13H,2,5-6,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGYKNGCFXGXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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